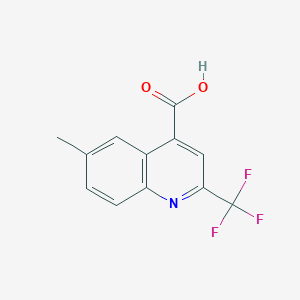

6-methyl-2-(trifluoromethyl)quinoline-4-carboxylic acid

Description

Properties

Molecular Formula |

C12H8F3NO2 |

|---|---|

Molecular Weight |

255.19 g/mol |

IUPAC Name |

6-methyl-2-(trifluoromethyl)quinoline-4-carboxylic acid |

InChI |

InChI=1S/C12H8F3NO2/c1-6-2-3-9-7(4-6)8(11(17)18)5-10(16-9)12(13,14)15/h2-5H,1H3,(H,17,18) |

InChI Key |

UBOVZPJXEQYSIA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Substituted Anilines with α,β-Unsaturated Carbonyl Compounds

One common synthetic approach involves the cyclocondensation of appropriately substituted anilines with α,β-unsaturated carbonyl compounds, followed by functional group modifications to install the trifluoromethyl and carboxylic acid groups at the 2- and 4-positions of the quinoline ring respectively. This method is flexible and allows for the introduction of various substituents to tune biological activity.

- The reaction is typically carried out under reflux conditions in ethanol or other suitable solvents.

- The cyclization proceeds via nucleophilic attack of the aniline nitrogen on the unsaturated carbonyl, followed by ring closure and oxidation steps.

- Functional group transformations such as trifluoromethylation are introduced either before or after ring closure depending on the synthetic route.

Doebner-Miller Type Multi-Component Reaction

The Doebner reaction is a multi-component condensation involving anilines, aldehydes, and pyruvic acid or its derivatives to form quinoline-4-carboxylic acids. Although the examples in literature mostly involve trimethoxy-substituted quinoline derivatives, the methodology can be adapted for methyl and trifluoromethyl substitutions.

- The reaction is catalyst-free and conducted in ethanol under reflux for approximately 3 hours.

- High yields (75-91%) and simple work-up procedures are reported.

- The method is advantageous due to its operational simplicity and functional group compatibility.

Table 1: Representative Yields and Melting Points of Quinoline-4-Carboxylic Acids via Doebner Reaction

| Entry | Substituent (R) | Molecular Formula | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| 4m | 4-trifluoromethyl phenyl | C20H16F3NO5 | 268-270 | 75 |

Note: While this table is from related quinoline-4-carboxylic acids, it illustrates the applicability of the Doebner reaction for trifluoromethyl-substituted derivatives.

Specific Synthetic Routes and Experimental Details

Synthesis via Cyclocondensation of 2-Amino-Substituted Phenyl Glyoxylic Acids

A highly efficient synthesis of fluorine-bearing quinoline-4-carboxylic acids involves cyclocondensation of 2-amino-5-fluorophenyl glyoxylic acid with benzoyl acetanilides in refluxing dimethylformamide (DMF) for 4 hours. This method yields fluorinated quinoline-4-carboxylic acids with high purity after crystallization.

- The reaction proceeds via formation of intermediate keto-quinoline compounds, which can be further decarboxylated or cyclized to yield different quinoline derivatives.

- Characterization by IR, NMR, and elemental analysis confirms the presence of carboxylic acid and trifluoromethyl groups.

- This method is adaptable to introduce trifluoromethyl substituents at the 2-position by selecting appropriate starting materials.

Multi-Step Industrially Viable Synthesis from Isatin Derivatives (Patent Method)

A patented industrial process describes a multi-step synthesis starting from isatin derivatives under highly basic aqueous conditions with acetone to form 2-toluquinoline-4-carboxylic acid. The steps include:

- Condensation of isatin with acetone under basic conditions at 25-35 °C to obtain 2-toluquinoline-4-carboxylic acid.

- Reaction with phenyl aldehyde at 95-105 °C to produce 2-vinyl-4-quinoline carboxylic acid.

- Further reaction with diacetyl oxide at 115-125 °C to modify the vinyl group.

- Oxidation with potassium permanganate and sodium hydroxide at 35-45 °C to yield quinoline-2,4-dicarboxylic acid.

- Reflux with m-xylene to obtain the final quinoline carboxylic acid derivative.

This method is noted for:

- Use of inexpensive and readily available raw materials.

- Mild reaction conditions.

- Suitability for scale-up and industrial production due to process stability and cost-effectiveness.

Summary Table of Preparation Methods

Research Findings and Analytical Characterization

- The presence of the trifluoromethyl group at the 2-position enhances biological activity, especially antimicrobial effects.

- IR spectra typically show broad bands around 3300-2800 cm⁻¹ (OH and NH), sharp bands at 1700 cm⁻¹ (carboxylic acid), and characteristic C-F stretching bands near 1220 cm⁻¹.

- ^1H NMR spectra confirm the carboxylic acid proton at δ ~13-14 ppm and aromatic protons in the δ 7-9 ppm range.

- ^13C NMR spectra display signals for carboxyl carbons (~168 ppm), C-F carbons (~140 ppm), and aromatic carbons (~125-130 ppm).

- Elemental analysis confirms the molecular formula C₁₂H₈F₃NO₂, consistent with this compound.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-(trifluoromethyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the quinoline ring or the substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

6-Methyl-2-(trifluoromethyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of 6-methyl-2-(trifluoromethyl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Key analogs and their substituent effects are summarized below:

Physicochemical Properties

- Solubility: The 4-phenylphenyl-substituted analog (C24H16FNO₂) exhibits solvent-dependent solubility, with poor aqueous solubility due to high hydrophobicity (MW 357.39) . In contrast, the furan-containing analog () may have better solubility in polar aprotic solvents.

- Thermal Stability : Higher melting points (e.g., 197–198°C for 3d in ) are associated with crystalline packing reinforced by hydrogen bonds from the carboxylic acid group.

Biological Activity

6-Methyl-2-(trifluoromethyl)quinoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a quinoline backbone with a methyl group at the 6-position and a trifluoromethyl group at the 2-position, alongside a carboxylic acid functional group. The presence of these substituents is crucial for its biological activity.

Antibacterial Activity

Research has demonstrated that derivatives of quinoline-4-carboxylic acid exhibit significant antibacterial properties. A study synthesized various 2-phenyl-quinoline-4-carboxylic acid derivatives, including those similar to this compound, and evaluated their antibacterial efficacy against several bacterial strains.

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | MRSA |

|---|---|---|---|---|---|

| 5a (reference) | ++ | + | +++ | - | + |

| 5b | + | + | ++ | - | ++ |

| This compound | ++ | ++ | +++ | - | + |

Key Findings:

- Compounds with higher lipophilicity showed increased antibacterial activity, suggesting that structural modifications enhance binding affinity to bacterial targets .

- The compound demonstrated potent activity against Escherichia coli and Staphylococcus aureus, indicating its potential as an antibacterial agent .

Anticancer Activity

The anticancer potential of quinoline derivatives has been explored extensively. Recent studies indicate that compounds like this compound can inhibit cancer cell proliferation through various mechanisms.

Case Study: Anticancer Effects on K562 Cells

A study assessed the effects of quinoline derivatives on K562 leukemia cells, focusing on their influence on the cell cycle:

- Treatment with the compound led to significant G2/M phase arrest, which is associated with reduced cell proliferation.

- Flow cytometry analysis indicated an increase in the percentage of cells in the G2/M phase from 3.44% in control to over 30% with treatment .

Anti-inflammatory Activity

The anti-inflammatory properties of quinoline derivatives are also noteworthy. Some studies suggest that these compounds can modulate inflammatory pathways, potentially serving as therapeutic agents for inflammatory diseases.

- The presence of trifluoromethyl and carboxylic acid groups may enhance the interaction with inflammatory mediators, leading to reduced production of pro-inflammatory cytokines.

- Comparative studies have shown that similar compounds exhibit lower IC50 values against key inflammatory enzymes, indicating their potential effectiveness in treating inflammation-related conditions .

Q & A

Q. What are the established synthetic routes for 6-methyl-2-(trifluoromethyl)quinoline-4-carboxylic acid, and what are the critical reaction parameters?

The synthesis typically involves cyclization of substituted anilines with β-keto esters or malonyl derivatives. For example, trifluoromethyl groups can be introduced via halogen exchange using copper(I) trifluoromethylthiolate or by incorporating pre-functionalized trifluoromethylated intermediates. Critical parameters include:

- Temperature : Reflux conditions (e.g., 110–120°C in ethanol or DMF) to promote cyclization.

- Catalysts : Rare earth metals (e.g., LaCl₃) or acidic conditions (H₂SO₄) to enhance reaction efficiency.

- Protecting groups : Methyl esters for the carboxylic acid moiety to prevent side reactions .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl at C6, trifluoromethyl at C2). ¹⁹F NMR is critical for verifying the CF₃ group.

- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (C₁₂H₁₀F₃NO₂; theoretical ~257.06 g/mol).

- HPLC : For purity assessment (>95% purity) using reverse-phase C18 columns and UV detection at 254 nm.

- X-ray Crystallography : If single crystals are obtainable, this provides unambiguous structural confirmation .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the quinoline ring’s reactivity in electrophilic substitutions?

The CF₃ group at C2 deactivates the quinoline ring, directing electrophilic attacks to less electron-deficient positions (e.g., C5 or C7). Computational studies (DFT) predict reactivity patterns, validated experimentally via nitration or halogenation. For example:

- Nitration : Occurs at C5 under mixed acid (HNO₃/H₂SO₄) conditions.

- Chlorination : Selective chlorination at C7 using N-chlorosuccinimide (NCS) .

Q. What in vitro methodologies are optimal for evaluating its antimicrobial activity against resistant pathogens?

- Minimum Inhibitory Concentration (MIC) Assays : Test against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli using broth microdilution.

- Time-Kill Studies : Monitor bactericidal kinetics over 24 hours.

- Esterification : Convert the carboxylic acid to a methyl ester to enhance membrane permeability, followed by hydrolysis in bacterial cytoplasm .

Q. How can researchers address stability challenges during long-term storage or formulation?

- Degradation Pathways : Hydrolysis of the carboxylic acid (pH-dependent) and photodegradation of the quinoline core.

- Stabilization Strategies :

- Store under inert gas (N₂/Ar) at –20°C.

- Use light-resistant containers.

- Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with HPLC tracking .

Q. How to resolve contradictions in reported bioactivity data between structurally similar quinoline derivatives?

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., CF₃ position, methyl groups) to isolate contributions to activity.

- Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), cell line passage number, and incubation time.

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalization) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.